molecular formula C16H14ClN3O2S B2803418 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide CAS No. 886964-84-7

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B2803418
CAS No.: 886964-84-7
M. Wt: 347.82
InChI Key: RRIOTKDDWMPPHB-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzo[d]thiazole ring substituted with a chlorine atom and a methoxy group, along with a pyridin-3-ylmethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-chloro-3-methoxybenzoic acid, under acidic conditions.

    Substitution reactions: The chlorine atom on the benzo[d]thiazole ring can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the pyridin-3-ylmethyl group: This step involves the reaction of the benzo[d]thiazole derivative with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.

    Material Science: It is explored for its use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to changes in cellular behavior.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)acetamide
  • N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
  • N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)acetamide

Uniqueness

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific substitution pattern on the benzo[d]thiazole ring and the presence of the pyridin-3-ylmethyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2S/c1-10(21)20(9-11-4-3-7-18-8-11)16-19-14-13(22-2)6-5-12(17)15(14)23-16/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRIOTKDDWMPPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC1=CN=CC=C1)C2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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